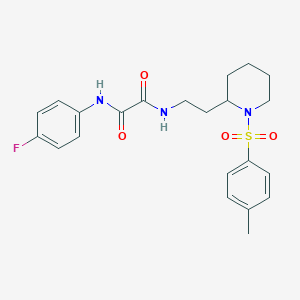

N1-(4-fluorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(4-fluorophenyl)-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O4S/c1-16-5-11-20(12-6-16)31(29,30)26-15-3-2-4-19(26)13-14-24-21(27)22(28)25-18-9-7-17(23)8-10-18/h5-12,19H,2-4,13-15H2,1H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKBAYTQWLXAFRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of the tosylpiperidine intermediate. This intermediate is then reacted with an appropriate oxalyl chloride derivative to form the oxalamide linkage. The reaction conditions often require the use of catalysts, such as transition metals, to facilitate the formation of the desired product. Common solvents used in these reactions include dichloromethane and tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with optimizations to improve yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production. Additionally, purification techniques such as recrystallization and chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Substitution: Sodium hydroxide or other strong bases in polar aprotic solvents like dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N1-(4-fluorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new antidepressant or antipsychotic drugs.

Mechanism of Action

The mechanism of action of N1-(4-fluorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the tosylpiperidinyl moiety could contribute to the overall stability and specificity of the compound. The oxalamide linkage plays a crucial role in maintaining the structural integrity of the molecule, allowing it to effectively interact with its targets.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

Oxalamide derivatives share a common N1-N2 oxalamide backbone but differ in substituents, leading to varied biological and physicochemical properties. Key structural analogs include:

Key Research Findings and Data

Physicochemical Properties

- Solubility : Tosylpiperidin’s sulfonamide may reduce aqueous solubility relative to pyridinyl or methoxy-substituted analogs .

Biological Activity

N1-(4-fluorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide, commonly referred to as FTO-011, is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and applications based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 447.5 g/mol. The compound features a unique oxalamide linkage that connects a tosylpiperidine moiety with a 4-fluorophenyl group, which may influence its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C22H26FN3O4S |

| Molecular Weight | 447.5 g/mol |

| CAS Number | 898450-38-9 |

Synthesis

The synthesis of FTO-011 typically involves several steps:

- Preparation of Tosylpiperidine Intermediate : This step includes the formation of the tosylpiperidine ring structure.

- Formation of Oxalamide Linkage : The tosylpiperidine is reacted with an oxalyl chloride derivative under inert atmospheric conditions, often using solvents like dichloromethane or tetrahydrofuran.

- Purification : The final product is purified through recrystallization or chromatography techniques.

The biological activity of FTO-011 is primarily attributed to its interaction with specific molecular targets, such as receptors or enzymes involved in various biochemical pathways. The fluorophenyl group enhances hydrophobic interactions, potentially increasing binding affinity to target sites. The tosylpiperidinyl moiety may contribute to the compound's stability and specificity.

Pharmacological Studies

FTO-011 has been investigated for its potential therapeutic effects, particularly in the context of neuropharmacology:

- Antidepressant Activity : Preliminary studies suggest that FTO-011 may exhibit antidepressant-like effects in animal models, possibly through modulation of neurotransmitter systems.

- Antipsychotic Potential : Research indicates that the compound could serve as a ligand in receptor binding studies, particularly targeting dopamine and serotonin receptors.

Case Studies and Research Findings

Several studies have explored the biological activity of FTO-011:

- In Vivo Studies : Animal models have demonstrated that FTO-011 administration results in significant changes in behavior associated with mood regulation.

- Binding Affinity Assays : Radiolabeled ligand binding assays have shown that FTO-011 effectively binds to serotonin receptors, indicating its potential role as a serotonergic agent.

Summary of Findings

| Study Type | Findings |

|---|---|

| In Vivo Studies | Antidepressant-like effects observed |

| Binding Affinity Assays | Effective binding to serotonin receptors |

Q & A

Basic Research Question: What are the critical steps in synthesizing N1-(4-fluorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide, and how can purity be ensured?

Methodological Answer:

The synthesis involves multi-step organic reactions, typically starting with the preparation of a piperidine intermediate (e.g., 1-tosylpiperidin-2-yl ethylamine). Key steps include:

- Coupling Reactions : Oxalyl chloride or activated oxalate esters are used to form the oxalamide bridge between the fluorophenyl and tosylpiperidinyl moieties. Temperature control (0–5°C) minimizes side reactions .

- Purification : Chromatography (e.g., flash column or HPLC) is critical for isolating the final compound, with purity >95% confirmed via NMR and LC-MS .

- Scale-Up : Automated reactors or continuous flow systems improve reproducibility and yield in larger batches .

Basic Research Question: How can researchers confirm the structural integrity of this compound?

Methodological Answer:

Structural validation requires a combination of spectroscopic and computational methods:

- Spectroscopy :

- Computational Modeling : Density Functional Theory (DFT) predicts 3D conformations and electrostatic potentials, aiding in docking studies for biological targets .

Basic Research Question: What preliminary assays are recommended to assess its biological activity?

Methodological Answer:

Initial screening should focus on:

- Enzyme Inhibition : Test against serine proteases or kinases (e.g., HIV protease) using fluorogenic substrates. IC50 values <10 µM suggest therapeutic potential .

- Cellular Toxicity : MTT assays in HEK293 or HepG2 cells establish a safety profile (CC50 >50 µM preferred) .

- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) quantify affinity (Ki) .

Advanced Research Question: How can synthetic routes be optimized to improve yield and stereoselectivity?

Methodological Answer:

Optimization strategies include:

- Catalyst Screening : Chiral catalysts (e.g., BINOL-derived) enhance enantiomeric excess in asymmetric syntheses, critical for bioactive stereoisomers .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while low temperatures reduce racemization .

- In-Situ Monitoring : ReactIR or PAT (Process Analytical Technology) tracks reaction progress, enabling real-time adjustments .

Advanced Research Question: What mechanistic insights explain its interaction with biological targets?

Methodological Answer:

Mechanistic studies require:

- Molecular Dynamics (MD) Simulations : Simulate binding to targets (e.g., HIV-1 gp120) to identify key interactions (e.g., hydrogen bonds with fluorophenyl or sulfonyl groups) .

- Mutagenesis Studies : Replace residues in target proteins (e.g., Tyr318 in enzymes) to validate binding hotspots .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) to distinguish entropy-driven vs. enthalpy-driven binding .

Advanced Research Question: How should researchers address contradictions in reported bioactivity data across studies?

Methodological Answer:

Resolve discrepancies via:

- Standardized Assays : Use validated protocols (e.g., CLIA-certified kits) to minimize inter-lab variability .

- Meta-Analysis : Pool data from structural analogs (e.g., N1-(4-fluorophenyl)-N2-(piperidinyl)oxalamides) to identify trends in SAR (Structure-Activity Relationships) .

- Counter-Screening : Test against off-target receptors/enzymes to rule out nonspecific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.